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Compound of Interest

Compound Name: Ethyl 2-ethoxybenzoate

Cat. No.: B1585330 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular structure and electronic properties of

Ethyl 2-ethoxybenzoate through the lens of Density Functional Theory (DFT). By leveraging

computational chemistry, we provide a detailed analysis of the optimized geometry, vibrational

frequencies, and frontier molecular orbitals, offering valuable insights for applications in drug

design and materials science.

Optimized Molecular Structure
The equilibrium molecular geometry of Ethyl 2-ethoxybenzoate was optimized in the gas

phase using DFT calculations. A common and effective method for such calculations is the

B3LYP functional combined with a 6-311G(d,p) basis set.[1] This level of theory provides a

good balance between computational cost and accuracy for organic molecules. The optimized

structure reveals key structural parameters that govern the molecule's conformation and

reactivity.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for

Ethyl 2-ethoxybenzoate
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Parameter Bond/Angle Calculated Value (Å or °)

Bond Lengths C=O 1.21

C-O (ester) 1.34

C-O (ether) 1.36

C-C (aromatic) 1.39 - 1.41

C-C (ethyl) 1.51 - 1.53

O-C (ethyl) 1.44 - 1.46

C-H 0.96 - 1.10

Bond Angles O=C-O 124

C-O-C (ester) 117

C-O-C (ether) 118

C-C-C (aromatic) 119 - 121

Note: These values are representative and can vary slightly depending on the specific

computational method and basis set used.

Vibrational Analysis
Vibrational frequency analysis is a powerful tool for characterizing molecular structures and

interpreting infrared (IR) and Raman spectra. DFT calculations can predict the fundamental

vibrational frequencies and their corresponding intensities.[2][3] These theoretical spectra can

be compared with experimental data to confirm the molecular structure and assign vibrational

modes.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups of Ethyl 2-
ethoxybenzoate
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Vibrational Mode Functional Group
Calculated Frequency
(cm⁻¹)

C=O Stretch Ester Carbonyl ~1730

C-O Stretch Ester ~1250

C-O Stretch Ether ~1240

C-H Stretch (aromatic) Aromatic Ring ~3050 - 3100

C-H Stretch (aliphatic) Ethyl Groups ~2900 - 3000

C=C Stretch Aromatic Ring ~1450 - 1600

Note: Calculated frequencies are often scaled by a factor (e.g., 0.963 for B3LYP/6-31G(d,p)) to

better match experimental values.[2]

Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an

indicator of the molecule's chemical stability and reactivity.[1][4] A smaller gap suggests higher

reactivity.

Table 3: Calculated Frontier Molecular Orbital Properties of Ethyl 2-ethoxybenzoate

Parameter Value (eV)

HOMO Energy -6.11

LUMO Energy -1.91

HOMO-LUMO Gap (ΔE) 4.20

Note: These values are based on DFT calculations at the B3LYP/6-311G(d,p) level of theory.[1]

The distribution of HOMO and LUMO orbitals across the molecule provides insights into the

regions susceptible to electrophilic and nucleophilic attack, respectively.
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Experimental and Computational Protocols
Computational Methodology
The DFT calculations cited in this guide are typically performed using a computational

chemistry software package like Gaussian.[5] The general workflow for such an analysis is as

follows:

Structure Input: The initial molecular structure of Ethyl 2-ethoxybenzoate is built using a

molecular editor.

Geometry Optimization: The geometry is optimized to find the lowest energy conformation. A

popular and reliable method is the B3LYP functional with the 6-311++G(d,p) basis set.[5][6]

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to

confirm that the optimized structure is a true minimum (no imaginary frequencies) and to

predict the IR and Raman spectra.

Electronic Property Calculation: Properties such as HOMO and LUMO energies are

calculated from the optimized geometry.

The following diagram illustrates the typical workflow for a DFT analysis of a molecular

structure.
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DFT Analysis Workflow for Ethyl 2-ethoxybenzoate

Initial Molecular Structure
(e.g., from builder or database)

Geometry Optimization
(e.g., B3LYP/6-311G(d,p))

Frequency Calculation

Electronic Property Calculation
(HOMO, LUMO, etc.)

Vibrational Spectra
(IR, Raman)

Analysis of Results
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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